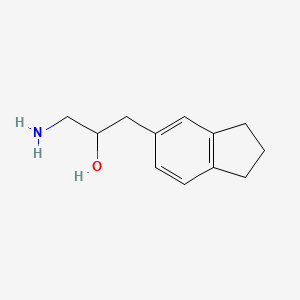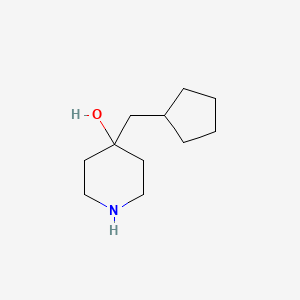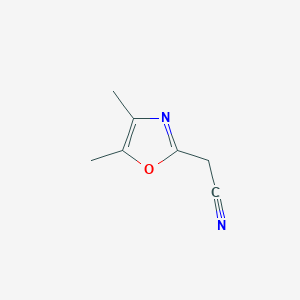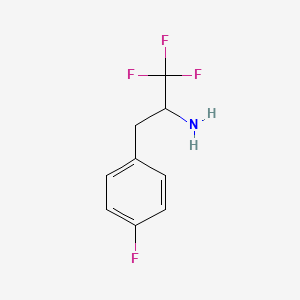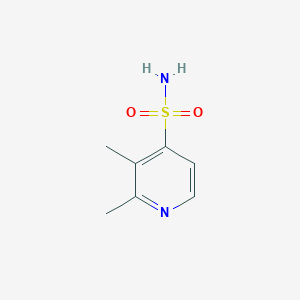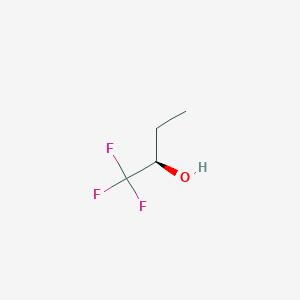
(R)-1,1,1-Trifluoro-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C4H7F3O It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluorobutan-2-ol typically involves the use of fluorinated reagents. One common method is the reduction of 1,1,1-trifluorobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of (2R)-1,1,1-trifluorobutan-2-ol may involve more efficient catalytic processes. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation of fluorinated ketones. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trifluorobutan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of 1,1,1-trifluorobutane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: 1,1,1-trifluorobutan-2-one.
Reduction: 1,1,1-trifluorobutane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2R)-1,1,1-trifluorobutan-2-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
(2S)-1,1,1-trifluorobutan-2-ol: The enantiomer of (2R)-1,1,1-trifluorobutan-2-ol, with similar chemical properties but different biological activity.
1,1,1-trifluoropropan-2-ol: A related compound with one less carbon atom, used in similar applications.
1,1,1-trifluoro-2-methylpropan-2-ol: Another fluorinated alcohol with different steric and electronic properties.
Uniqueness
(2R)-1,1,1-trifluorobutan-2-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s chirality can lead to different interactions with biological targets compared to its enantiomer, making it a valuable compound for research and development.
Properties
CAS No. |
101054-97-1 |
|---|---|
Molecular Formula |
C4H7F3O |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m1/s1 |
InChI Key |
IBWNUWSYEJOUAH-GSVOUGTGSA-N |
Isomeric SMILES |
CC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
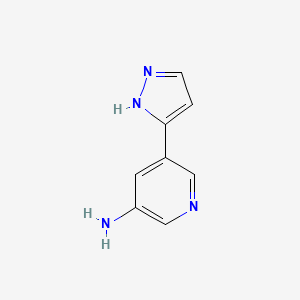
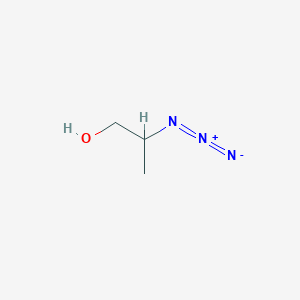
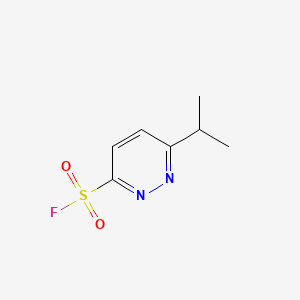
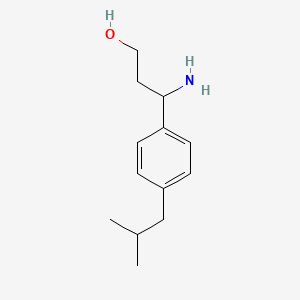

![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)

